Cas no 68865-30-5 (2-Propenamide,N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-)

2-Propenamide,N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- structure
68865-30-5 structure
Nome del prodotto:2-Propenamide,N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
Numero CAS:68865-30-5
MF:C17H23NO6
MW:337.36762547493
MDL:MFCD00143243
CID:522873
PubChem ID:2724798

2-Propenamide,N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenamide,N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
    • 4-Acryloylamidobenzo-15-crown-5
    • N-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)prop-2-enamide
    • HMS640F10
    • SCHEMBL17289548
    • ST50759497
    • 4-ACRYLOYLAMIDOBENZO-15-CROWN-5, 99
    • N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide
    • 68865-30-5
    • ChemDiv1_018776
    • GS-2500
    • DTXSID30369233
    • DivK1c_003560
    • EN300-26479084
    • Z56899850
    • 4-ACRYLOYLAMIDOBENZO-15-CROWN-5,99%
    • AKOS001586942
    • CDS1_002520
    • G63067
    • STL089789
    • MDL: MFCD00143243
    • Inchi: InChI=1S/C17H23NO6/c1-2-17(19)18-14-3-4-15-16(13-14)24-12-10-22-8-6-20-5-7-21-9-11-23-15/h2-4,13H,1,5-12H2,(H,18,19)
    • Chiave InChI: YTUGEBFUAYSFHH-UHFFFAOYSA-N
    • Sorrisi: C=CC(=O)NC1=CC2=C(C=C1)OCCOCCOCCOCCO2

Proprietà calcolate

  • Massa esatta: 337.15300
  • Massa monoisotopica: 337.153
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 2
  • Complessità: 378
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: niente
  • Superficie polare topologica: 75.2Ų
  • Carica superficiale: 0
  • Conta Tautomer: 2

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • Densità: 1.1452 (rough estimate)
  • Punto di fusione: 139 °C
  • Punto di ebollizione: 473.68°C (rough estimate)
  • Punto di infiammabilità: 277.7°C
  • Indice di rifrazione: 1.5200 (estimate)
  • PSA: 75.25000
  • LogP: 1.70510
  • Solubilità: Non disponibile

2-Propenamide,N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- Informazioni sulla sicurezza

  • Condizioni di conservazione:Conservazione frigorifera (+4°C) + area infiammabile

2-Propenamide,N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
1PlusChem
1P00FDM1-1g
4-ACRYLOYLAMIDOBENZO-15-CROWN-5, 99
68865-30-5 97%
1g
$614.00 2024-04-22
A2B Chem LLC
AH16681-250mg
4-ACRYLOYLAMIDOBENZO-15-CROWN-5, 99
68865-30-5 97%
250mg
$178.00 2024-04-19
A2B Chem LLC
AH16681-1g
4-ACRYLOYLAMIDOBENZO-15-CROWN-5, 99
68865-30-5 97%
1g
$477.00 2024-04-19
Ambeed
A806047-5g
4-Acryloylamidobenzo-15-crown-5
68865-30-5 97%
5g
$1387.0 2025-02-27
Ambeed
A806047-100mg
4-Acryloylamidobenzo-15-crown-5
68865-30-5 97%
100mg
$101.0 2025-02-27
Enamine
EN300-26479084-0.05g
68865-30-5 90%
0.05g
$246.0 2023-09-14
1PlusChem
1P00FDM1-250mg
4-ACRYLOYLAMIDOBENZO-15-CROWN-5, 99
68865-30-5 97%
250mg
$172.00 2024-04-22
1PlusChem
1P00FDM1-100mg
4-ACRYLOYLAMIDOBENZO-15-CROWN-5, 99
68865-30-5 97%
100mg
$109.00 2024-04-22
A2B Chem LLC
AH16681-100mg
4-ACRYLOYLAMIDOBENZO-15-CROWN-5, 99
68865-30-5 97%
100mg
$108.00 2024-04-19
Ambeed
A806047-250mg
4-Acryloylamidobenzo-15-crown-5
68865-30-5 97%
250mg
$171.0 2025-02-27
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:68865-30-5)2-Propenamide,N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
A1242104
Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):154/416/1248